molecular formula C12H24N2O4 B096468 Bis(2-(dimethylamino)ethyl) succinate CAS No. 19249-04-8

Bis(2-(dimethylamino)ethyl) succinate

Cat. No.: B096468
CAS No.: 19249-04-8
M. Wt: 260.33 g/mol
InChI Key: JSINVKLVDNFTSU-UHFFFAOYSA-N
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Description

Bis(2-(dimethylamino)ethyl) succinate is a chemical compound with the molecular formula C₁₂H₂₄N₂O₄. It is also known by its IUPAC name, butanedioic acid, bis[2-(dimethylamino)ethyl] ester. This compound is characterized by its two dimethylaminoethyl groups attached to a succinate backbone. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-(dimethylamino)ethyl) succinate typically involves the esterification of succinic acid with 2-(dimethylamino)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to drive the reaction to completion. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing, heating, and purification ensures consistent product quality. Industrial production also emphasizes the use of environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Bis(2-(dimethylamino)ethyl) succinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bis(2-(dimethylamino)ethyl) succinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of bis(2-(dimethylamino)ethyl) succinate involves its interaction with various molecular targets. The dimethylamino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The ester groups can undergo hydrolysis, releasing the active dimethylaminoethyl groups, which can then interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-(dimethylamino)ethyl) ether
  • Bis(2-(dimethylamino)ethyl) carbonate
  • Bis(2-(dimethylamino)ethyl) phosphate

Uniqueness

Bis(2-(dimethylamino)ethyl) succinate is unique due to its succinate backbone, which provides specific chemical properties and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in chemical reactions.

Properties

IUPAC Name

bis[2-(dimethylamino)ethyl] butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4/c1-13(2)7-9-17-11(15)5-6-12(16)18-10-8-14(3)4/h5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSINVKLVDNFTSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC(=O)CCC(=O)OCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172842
Record name Bis(2-(dimethylamino)ethyl) succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19249-04-8
Record name 1,4-Bis[2-(dimethylamino)ethyl] butanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19249-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(2-(dimethylamino)ethyl) succinate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(2-(dimethylamino)ethyl) succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis[2-(dimethylamino)ethyl] succinate
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods

Procedure details

In method I succinic acid is reacted with dimethylaminoethanol to give bis(2-dimethylaminoethyl) succinate, which is then reacted with methyl chloride to give succinylcholine chloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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